molecular formula C20H30Cl2N2O6 B12079904 (1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride

(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride

Cat. No.: B12079904
M. Wt: 465.4 g/mol
InChI Key: KLQHBUWVNMOZSO-UHFFFAOYSA-N
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Description

(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride is a chiral diamine compound known for its unique structural properties and potential applications in various fields of chemistry and biology. This compound features two 2,4,6-trimethoxyphenyl groups attached to an ethylenediamine backbone, making it an interesting subject for research due to its stereochemistry and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4,6-trimethoxybenzaldehyde and (R,R)-1,2-diaminocyclohexane.

    Condensation Reaction: The aldehyde groups of 2,4,6-trimethoxybenzaldehyde react with the amine groups of (R,R)-1,2-diaminocyclohexane in the presence of a suitable catalyst, such as acetic acid, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired diamine.

    Purification: The product is purified through recrystallization or chromatography techniques.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-Diphenylethylenediamine
  • (1R,2R)-1,2-Bis(3,4-dimethoxyphenyl)ethylenediamine
  • (1R,2R)-1,2-Bis(2,4-dimethoxyphenyl)ethylenediamine

Uniqueness

(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and applications in various fields.

Properties

Molecular Formula

C20H30Cl2N2O6

Molecular Weight

465.4 g/mol

IUPAC Name

1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H

InChI Key

KLQHBUWVNMOZSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl

Origin of Product

United States

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